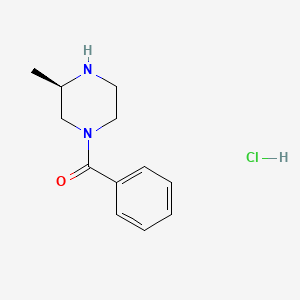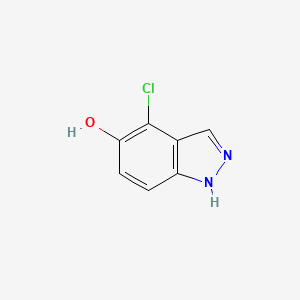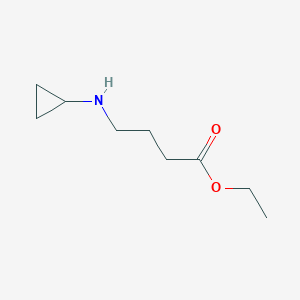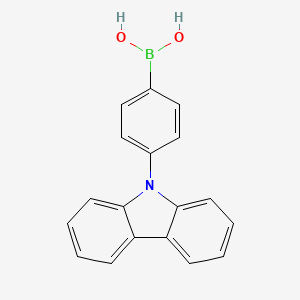![molecular formula C9H23NO4Si B1592681 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 330457-46-0](/img/structure/B1592681.png)
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol
Vue d'ensemble
Description
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol, commonly known as MTPA, is a silylated derivative of aminoethanol with a broad range of applications in scientific research. It has been studied as a potential surfactant, a stabilizing agent, and a solubilizing agent in various fields of science. MTPA has also been investigated for its possible therapeutic applications in medicine.
Applications De Recherche Scientifique
Synthesis and Properties of Ionic Liquids
Research into protic hydroxylic ionic liquids with basic centers explores the synthesis and characterization of compounds through reactions involving amino and hydroxy functional groups similar to those in "2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol". These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, highlighting their potential in electrochemical applications (Shevchenko et al., 2017).
Polymer Science and Biomedical Applications
Studies on amphoteric linear poly(amido-amine)s demonstrate the correlation between physicochemical properties and biological activity. These polymers, incorporating amino and hydroxy groups, serve as endosomolytic agents, showcasing the importance of such functional groups in developing biocompatible materials for drug delivery and tissue engineering (Ferruti et al., 2000).
Advanced Glycation End-products Research
In the context of biochemistry, the study of advanced glycation end-products (AGEs) and their precursors, involving reactions between amino acids and reducing sugars, parallels the reactivity of compounds like "2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol" in Maillard reactions. This research is pivotal for understanding the molecular basis of aging and chronic diseases (Nemet et al., 2006).
Propriétés
IUPAC Name |
2-[methyl(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOCHTLIIWRLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626061 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
CAS RN |
330457-46-0 | |
| Record name | 2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)





![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)





